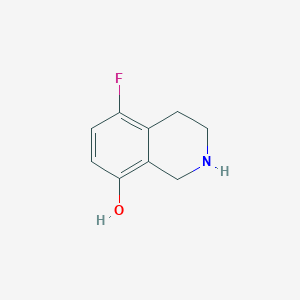
5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 5th position and a hydroxyl group at the 8th position on the isoquinoline ring. It has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-fluoro-2-nitrobenzaldehyde.
Reduction: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Cyclization: The resulting amine undergoes cyclization with ethyl acetoacetate in the presence of a base like sodium ethoxide to form the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors for the reduction and cyclization steps, and the employment of more efficient catalysts and reagents to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-one.
Reduction: 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurodegenerative diseases and certain types of cancer.
Industry: Utilized in the development of novel materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Mécanisme D'action
The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets and pathways:
Neurotransmitter Modulation: It may modulate the activity of neurotransmitters such as dopamine and serotonin, which are crucial for brain function.
Enzyme Inhibition: It can inhibit certain enzymes involved in the progression of neurodegenerative diseases, thereby providing neuroprotection.
Signal Transduction: It may influence signal transduction pathways that regulate cell growth and apoptosis, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol
- 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol
- 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol
Uniqueness
5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows it to interact differently with biological targets compared to its analogs, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-8-1-2-9(12)7-5-11-4-3-6(7)8/h1-2,11-12H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRPLIJUNVHSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














